2-(Chloromethyl)-1,3-dithiane
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Overview
Description
2-(Chloromethyl)-1,3-dithiane is an organosulfur compound that features a dithiane ring substituted with a chloromethyl group. This compound is of interest in organic synthesis due to its utility as a building block for more complex molecules. The dithiane ring is a six-membered ring containing two sulfur atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)-1,3-dithiane can be synthesized through several methods. One common approach involves the reaction of 1,3-dithiane with formaldehyde and hydrochloric acid. The reaction typically proceeds under mild conditions, with the formaldehyde acting as a source of the chloromethyl group and the hydrochloric acid serving as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for optimizing the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,3-dithiane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The dithiane ring can be oxidized to form sulfoxides or sulfones, which are useful intermediates in organic synthesis.
Reduction Reactions: The compound can be reduced to form 1,3-dithiane, which can be further functionalized.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the dithiane ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
Substitution: Products include azido-methyl dithiane or thiomethyl dithiane.
Oxidation: Products include dithiane sulfoxides and dithiane sulfones.
Reduction: The primary product is 1,3-dithiane.
Scientific Research Applications
2-(Chloromethyl)-1,3-dithiane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,3-dithiane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, while the dithiane ring can participate in redox reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: Lacks the chloromethyl group and is less reactive in substitution reactions.
2-(Bromomethyl)-1,3-dithiane: Similar structure but with a bromomethyl group, which is more reactive than the chloromethyl group.
2-(Hydroxymethyl)-1,3-dithiane: Contains a hydroxymethyl group, making it more hydrophilic and less reactive in nucleophilic substitution.
Uniqueness
2-(Chloromethyl)-1,3-dithiane is unique due to the presence of the chloromethyl group, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2-(chloromethyl)-1,3-dithiane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClS2/c6-4-5-7-2-1-3-8-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEGTIHFJXKUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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